3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide
Description
This compound is a fluorinated benzamide derivative featuring a sulfamoyl group linked to a 2,3-dihydro-1,4-benzodioxin moiety. Its structure combines a 4-ethylphenyl substituent with a 4-fluorobenzamide core, distinguishing it from analogous sulfonamide/benzamide derivatives.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfamoyl)-N-(4-ethylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-2-16-7-10-18(11-8-16)27-24(28)17-9-12-20(25)23(13-17)33(29,30)26-14-19-15-31-21-5-3-4-6-22(21)32-19/h3-13,19,26H,2,14-15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCCSHHPGMCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzodioxin derivative with sulfamoyl chloride under basic conditions.
Coupling with 4-Fluorobenzamide: The final step involves coupling the sulfamoyl intermediate with 4-fluorobenzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the 1,4-benzodioxane structure exhibit a wide range of biological activities. The following sections detail specific applications of this compound.
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in treating diseases like diabetes and Alzheimer's disease. The compound has shown potential as an inhibitor of:
- Acetylcholinesterase (AChE) : Important for the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .
- α-Glucosidase : Inhibiting this enzyme can help manage blood glucose levels in Type 2 Diabetes Mellitus (T2DM) patients .
Antihypertensive Properties
The compound is related to guanoxan sulfate , an antihypertensive agent that was previously approved for use in the UK. Although it was withdrawn due to hepatotoxicity concerns, its mechanism of action provides insights into how similar compounds could be developed for managing hypertension without severe side effects .
Anti-Cancer Activity
Research on sulfonamide derivatives indicates that they may possess anti-proliferative properties against various cancer cell lines. The compound's structural features allow it to interact with targets involved in cancer cell growth and survival pathways. For example:
- Compounds with similar structures have been reported to exhibit broad-spectrum antitumor activity compared to conventional anticancer drugs .
Case Studies
Several studies have highlighted the potential of compounds similar to 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide :
-
Study on Acetylcholinesterase Inhibition :
- A series of sulfonamide derivatives were synthesized and screened for AChE inhibition.
- Results indicated that modifications in the benzodioxane moiety significantly affected inhibitory potency.
-
Anti-Diabetic Activity :
- Compounds were evaluated for their ability to inhibit α-glucosidase.
- The findings suggested that certain substitutions on the benzodioxane ring enhanced inhibitory activity, indicating a promising avenue for diabetes management.
Mechanism of Action
The mechanism of action of 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamides, benzamides, and heterocyclic derivatives, emphasizing substituent effects, functional groups, and spectral properties.
Sulfonamide and Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) share sulfonyl and fluorinated aryl groups with the target compound. Key differences include:
- Core Structure : The triazole-thione core in vs. the benzamide-sulfamoyl core in the target.
- Substituents: Halogens (Cl, Br) on the phenylsulfonyl group in vs. the ethyl group on the benzamide in the target.
- Tautomerism : Triazole-thiones in exist in thione tautomeric forms, confirmed by IR spectra (C=S stretch at 1247–1255 cm⁻¹; absence of S-H bands) . The target compound’s sulfamoyl group may exhibit similar C=S/NH stretches (~1250 cm⁻¹ and ~3300 cm⁻¹, respectively).
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()
This compound features dual sulfonamide groups and fluorophenyl substituents. Comparisons include:
- Functional Groups: The sulfonamide (SO₂NHR) in vs. sulfamoyl (SO₂NH) in the target.
- Substituent Effects : The 2,3-dimethylphenyl group in introduces steric bulk, whereas the target’s 4-ethylphenyl group may balance lipophilicity and steric hindrance .
Pesticide Benzamide Derivatives ()
Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) share benzamide backbones but differ in substituents:
- Electron-Withdrawing Groups : Diflufenican’s trifluoromethyl group enhances lipid solubility, while the target’s benzodioxin moiety may improve metabolic stability compared to ethoxymethoxy groups in etobenzanid .
Fluorinated Benzamides with Heterocyclic Moieties (–6)
- The fluorine substituents in both compounds likely reduce electron density in the benzamide ring .
- N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide () : Bromine and naphthyl groups increase molecular weight and polarizability compared to the target’s benzodioxin-sulfamoyl system .
Structural and Functional Comparison Table
Key Research Findings
Sulfamoyl vs. Sulfonamide : The target’s sulfamoyl group (SO₂NH) may exhibit stronger hydrogen-bonding capacity than sulfonamides (SO₂NHR), influencing target binding .
Benzodioxin vs.
Substituent Effects : The ethyl group on the benzamide improves lipophilicity (predicted logP ~3.5) relative to halogenated derivatives in (logP ~2.8–3.2) .
Biological Activity
The compound 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide , often referred to as a sulfamoyl benzamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
The molecular formula of the compound is . Its structure includes a benzodioxin moiety, a sulfamoyl group, and a fluorobenzamide component.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit notable anticancer activities. For instance, benzamide derivatives have been shown to inhibit cell proliferation in various cancer models. The mechanism often involves the modulation of key signaling pathways that regulate apoptosis and cell cycle progression.
Case Study: Inhibition of Cancer Cell Growth
A study focusing on benzamide derivatives demonstrated that certain modifications in the structure can enhance their antiproliferative effects against cancer cells. For example, fluorinated benzamides were found to induce cell death through metabolic activation and subsequent binding to cellular macromolecules .
The proposed mechanism of action for sulfamoyl benzamides includes:
- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
- Modulation of Gene Expression : Similar compounds have been shown to alter the expression levels of genes associated with cell survival and proliferation.
Antimicrobial Activity
Some derivatives of benzamide compounds have also exhibited antimicrobial properties. Research has shown that they can inhibit the growth of various bacterial strains by interfering with their metabolic processes.
Data Table: Biological Activity Overview
Recent Developments
Recent research has focused on optimizing the biological activity of sulfamoyl benzamides through structural modifications. For instance, the introduction of fluorine atoms has been shown to enhance potency against specific cancer types while reducing off-target effects .
Clinical Implications
The potential for these compounds in clinical settings is noteworthy. Their ability to selectively target cancer cells while sparing normal cells makes them promising candidates for further development as therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
